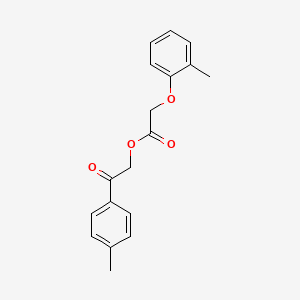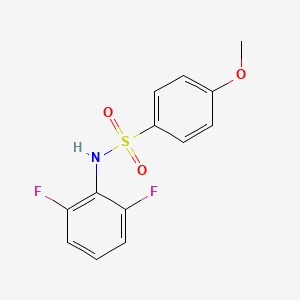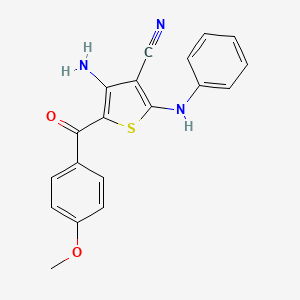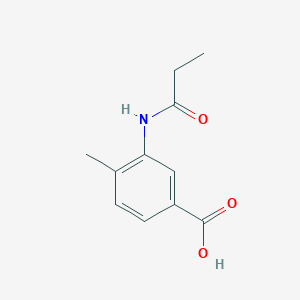![molecular formula C15H13ClN2O2 B5727836 N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide, also known as ACPC, is a chemical compound that has been studied extensively for its potential use in scientific research. ACPC is a derivative of the amino acid proline and belongs to the family of benzamides. In
作用机制
N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide enhances the activity of NMDA receptors by binding to a specific site on the receptor known as the glycine modulatory site. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide acts as a partial agonist at this site, meaning it enhances the activity of the receptor but does not fully activate it. This partial agonist activity is thought to be responsible for the cognitive-enhancing effects of N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide has been shown to improve cognitive function in animal models and humans. Studies have demonstrated that N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide can enhance spatial learning and memory in rats and improve cognitive function in healthy human subjects. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide in lab experiments is its ability to enhance cognitive function, which can improve the accuracy and reliability of behavioral tests. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide is also relatively easy to synthesize and has a high purity, making it a reliable tool for researchers. However, one limitation of using N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide is its potential to cause excitotoxicity, a process where excessive glutamate release can lead to neuronal damage. Careful dosing and monitoring are required to avoid this potential side effect.
未来方向
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide's neuroprotective effects make it a promising candidate for the development of new therapies. Another area of interest is the development of more selective N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide analogs that target specific subtypes of NMDA receptors. This could lead to the development of more effective and targeted treatments for cognitive disorders. Finally, further research is needed to fully understand the mechanisms underlying N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide's cognitive-enhancing effects and its potential side effects.
Conclusion
In conclusion, N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide is a promising chemical compound that has been studied extensively for its potential use in scientific research. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide's ability to enhance cognitive function and modulate glutamate receptors make it a valuable tool for researchers. However, careful dosing and monitoring are required to avoid potential side effects. Future research on N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide holds promise for the development of new therapies for cognitive disorders and neurodegenerative diseases.
合成方法
The synthesis of N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide involves the condensation of 4-aminobenzoyl chloride with 2-chloro-4-methylbenzoic acid in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide. This synthesis method has been optimized to achieve high yields and purity of N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide.
科学研究应用
N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide has been studied for its potential use in scientific research due to its ability to modulate the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in long-term potentiation, a process that is essential for learning and memory.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-2-7-12(13(16)8-9)15(20)18-11-5-3-10(4-6-11)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDVLSRDMBTQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-2-chloro-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)
![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)




![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)


![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)